2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate typically involves the reaction of 2,2,2-trifluoroethylamine with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process. Additionally, solvent recycling and waste minimization strategies are employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in fluorination reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Industry: Employed in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl 3-(trifluoromethyl)benzenecarboxylate
- 2,2,2-Trifluoro-1-(methylamino)ethyl 3-(trifluoromethyl)benzenecarboxylate
- 2,2,2-Trifluoro-1-(dimethylamino)ethyl 3-(trifluoromethyl)benzenecarboxylate
Uniqueness
2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate is unique due to the presence of the piperidinomethyl group, which imparts distinct steric and electronic properties. This makes it more versatile in various chemical reactions and enhances its potential for biological activity compared to similar compounds .
Properties
IUPAC Name |
(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F6NO2/c17-15(18,19)12-6-4-5-11(9-12)14(24)25-13(16(20,21)22)10-23-7-2-1-3-8-23/h4-6,9,13H,1-3,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVQKZPYTAGHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C(F)(F)F)OC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.